![molecular formula C18H18N2O5 B2851485 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903011-79-9](/img/structure/B2851485.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, commonly referred to as Velsecorat, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Velsecorat is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C32H32F2N4O6 |
Molecular Weight | 606.616 Da |
CAS Number | 1196509-60-0 |
IUPAC Name | 3-{5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide |
Velsecorat acts primarily as a selective glucocorticoid receptor modulator (SGRM). Unlike traditional glucocorticoids that exhibit broad anti-inflammatory effects, Velsecorat selectively targets the glucocorticoid receptor to minimize side effects while maintaining therapeutic efficacy. This selectivity is crucial in managing conditions such as asthma and COPD without the common adverse effects associated with systemic glucocorticoids.
In Vitro Studies
Research indicates that Velsecorat exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and chemokines in human airway epithelial cells. Specifically, it has been shown to reduce levels of interleukin (IL)-6 and IL-8, which are key mediators in the inflammatory response associated with asthma exacerbations .
In Vivo Studies
In vivo studies involving animal models have further supported the anti-inflammatory potential of Velsecorat. For instance:
- Asthma Models : Administration of Velsecorat in mice subjected to allergen-induced asthma demonstrated a marked reduction in airway hyperresponsiveness and eosinophilic inflammation compared to control groups .
- COPD Models : In models simulating COPD, Velsecorat treatment resulted in improved lung function metrics and reduced inflammatory cell infiltration in lung tissues .
Clinical Applications and Case Studies
Velsecorat has been evaluated in clinical trials for its efficacy in treating moderate to severe asthma. A notable study reported that patients receiving Velsecorat showed significant improvements in lung function (measured by FEV1) compared to those receiving placebo. Furthermore, the incidence of adverse effects was notably lower than that observed with traditional corticosteroids .
Summary of Clinical Findings
Study Type | Findings |
---|---|
Phase II Trials | Improved lung function; reduced exacerbations |
Safety Profile | Fewer side effects compared to traditional corticosteroids |
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a benzodioxin moiety and a pyridine carboxamide. Its molecular formula is C18H19N3O4 with a molecular weight of approximately 337.36 g/mol. The structural features contribute to its biological activity, particularly in neuropharmacology and cancer research.
Neuropharmacology
Research indicates that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide exhibits neuroprotective properties. It has been studied for its effects on neurotransmitter systems and potential therapeutic roles in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).
Case Study: Neuroprotective Effects
A study demonstrated that the compound could modulate NMDA receptor activity, thus reducing excitotoxicity associated with excessive glutamate signaling. This modulation is crucial for preventing neuronal damage in conditions characterized by oxidative stress and inflammation .
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism involves the induction of apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Data Table: Anticancer Activity Assessment
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
A549 (Lung) | 20 | Inhibition of cell cycle progression |
HeLa (Cervical) | 10 | Activation of caspase pathways |
Anti-inflammatory Properties
Recent findings suggest that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating autoimmune diseases and conditions associated with chronic inflammation.
Case Study: Inhibition of Cytokines
In vitro studies have shown that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .
Modulation of Kynurenine Pathway
Emerging evidence highlights the role of this compound in modulating the kynurenine pathway, which is crucial for neuroprotection and immune regulation. Its ability to influence metabolic pathways associated with tryptophan metabolism opens new avenues for therapeutic interventions in mood disorders and neurodegeneration.
Research Insights:
Recent studies have focused on how compounds like this compound can alter kynurenine levels to achieve neuroprotective effects while minimizing oxidative stress .
Development of Synthetic Analogues
The structural uniqueness of this compound has prompted researchers to explore synthetic analogues that may enhance its pharmacological properties or reduce toxicity. Ongoing research aims to optimize the efficacy and safety profile through chemical modifications.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-18(20-13-1-2-15-16(10-13)24-8-7-23-15)12-3-5-19-17(9-12)25-14-4-6-22-11-14/h1-3,5,9-10,14H,4,6-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFXVVMZAGHLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.